Linderofruticoside A
CAS No.:
Cat. No.: VC1948779
Molecular Formula: C17H20O11
Molecular Weight: 400.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20O11 |
|---|---|
| Molecular Weight | 400.3 g/mol |
| IUPAC Name | (3S,6R,7S,8R,10S,13S,22R)-6,7,13,18,22-pentahydroxy-2,4,9,11,15-pentaoxatetracyclo[15.3.1.110,13.03,8]docosa-1(21),17,19-trien-16-one |
| Standard InChI | InChI=1S/C17H20O11/c18-9-2-1-7-3-8(9)14(22)25-5-17(23)6-26-16(13(17)21)28-12-11(20)10(19)4-24-15(12)27-7/h1-3,10-13,15-16,18-21,23H,4-6H2/t10-,11+,12-,13+,15+,16+,17-/m1/s1 |
| Standard InChI Key | KZFNTLYLMIGDHI-UXJHBWSYSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]([C@@H]2[C@@H](O1)OC3=CC(=C(C=C3)O)C(=O)OC[C@]4(CO[C@H]([C@@H]4O)O2)O)O)O |
| Canonical SMILES | C1C(C(C2C(O1)OC3=CC(=C(C=C3)O)C(=O)OCC4(COC(C4O)O2)O)O)O |
Introduction
Chemical Structure and Properties
Linderofruticoside A is characterized by a complex molecular structure with the chemical formula C17H20O11 and a molecular weight of 400.3 g/mol . The IUPAC name for this compound is (3S,6R,7S,8R,10S,13S,22R)-6,7,13,18,22-pentahydroxy-2,4,9,11,15-pentaoxatetracyclo[15.3.1.110,13.03,8]docosa-1(21),17,19-trien-16-one . Its full chemical name has also been reported as 5-O-[β-D-apiofuranosyl-(1″→2′)-O-β-D-xylopyranosyl]gentisic acid-7,5″-ester, which describes its structural components more explicitly .
The physical properties of Linderofruticoside A include its appearance as a yellowish, amorphous powder . Spectroscopic analysis has revealed several characteristic features: the infrared (IR) spectrum shows absorptions typical of an H-bonded hydroxyl group (3398 cm⁻¹), phenyls (3140, 1682, 1609, 1480 cm⁻¹), and an ester (1745 cm⁻¹) . Mass spectrometry analysis using negative FAB-MS exhibited a quasi-molecular ion at m/z 399 [M-H]⁻, corresponding to its molecular formula .
Table 1: Physicochemical Properties of Linderofruticoside A
| Property | Value |
|---|---|
| Molecular Formula | C17H20O11 |
| Molecular Weight | 400.3 g/mol |
| Physical Appearance | Yellowish, amorphous powder |
| IR Absorption (cm⁻¹) | 3398 (hydroxyl), 3140, 1682, 1609, 1480 (phenyls), 1745 (ester) |
| Mass Spectrometry | m/z 399 [M-H]⁻ |
| Standard InChI | InChI=1S/C17H20O11/c18-9-2-1-7-3-8(9)14(22)25-5-17(23)6-26-16(13(17)21)28-12-11(20)10(19)4-24-15(12)27-7/h1-3,10-13,15-16,18-21,23H,4-6H2/t10-,11+,12-,13+,15+,16+,17-/m1/s1 |
| Standard InChIKey | KZFNTLYLMIGDHI-UXJHBWSYSA-N |
Structurally, Linderofruticoside A features several distinct components that contribute to its molecular complexity:
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A gentisic acid moiety (2,5-dihydroxybenzoic acid), which serves as the core phenolic component .
-
A disaccharide unit composed of β-D-apiofuranose and β-D-xylopyranose, with a specific glycosidic linkage (1″→2′) between them .
-
An ester bond formed between the carboxyl group (C-7) of gentisic acid and the hydroxyl group at C-5″ of the apiofuranose unit .
The structure includes a unique 13-membered lactone ring, which is a distinctive feature of this compound . The stereochemistry of the glycosidic linkages has been determined to be β-configuration for both sugar moieties, which is a critical aspect of its three-dimensional structure .
Isolation and Source
Linderofruticoside A occurs naturally in the roots of Lindera fruticosa, a green shrub belonging to the family Lauraceae . This plant species is distributed across several regions in Southeast Asia and parts of Africa, including Nepal, India, and Ethiopia, where it has been used in traditional medicine .
The isolation of Linderofruticoside A follows a multi-step extraction and purification process. According to published research, the dried powdered roots of L. fruticosa were initially extracted with 80% aqueous methanol . The resulting extract was then subjected to liquid-liquid partitioning using water, ethyl acetate (EtOAc), and n-butanol (n-BuOH) . The EtOAc and n-BuOH fractions were further purified through a series of chromatographic techniques, including ODS C18, Sephadex G-15, and silica gel column chromatography .
The specific fraction yielding Linderofruticoside A (labeled as compound 3 in the original research) was identified as LFB5-6 (70 mg, Ve/Vt 0.51-0.61) after ODS column chromatography . This fraction was further purified using Sephadex G-15 column chromatography and eluted with MeOH-H2O (1:2, 1.5 l), ultimately yielding 35 mg of the pure compound .
One of the challenges in studying Linderofruticoside A is the limited amount that can be isolated from natural sources . This limitation has motivated research into developing synthetic pathways for producing the compound in laboratory settings, which would facilitate more extensive pharmacological investigations .
Synthetic Studies and Chemical Synthesis
The complex structure of Linderofruticoside A presents significant challenges for total chemical synthesis. According to research by Willsey, the unique structural elements of Linderofruticoside A, including its unusual 13-membered lactone, the disaccharide formed from D-apiose and D-xylose, and the phenolic glycoside derived from gentisic acid, require sophisticated synthetic strategies .
A significant challenge in studying Linderofruticoside A is the lack of established chemical synthesis pathways. Current efforts are focused on developing viable synthesis routes, with particular attention to the critical glycosylation step between gentisic acid and apiose. Successfully achieving a complete synthesis would be crucial for enabling more extensive evaluation of its biological activities and potential therapeutic applications.
Two different synthetic pathways have been proposed, combining glycosylation and esterification reactions . Each pathway utilizes three primary starting materials: D-xylose, D-apiose, and gentisic acid . Progress has been made in developing and refining protecting schemes for each of these compounds, which is essential for controlling the regioselectivity of reactions in complex molecule synthesis .
Table 2: Key Steps in the Proposed Synthesis of Linderofruticoside A
| Synthetic Step | Status | Challenges |
|---|---|---|
| Protection of starting materials | Completed for multiple derivatives | Optimizing protecting group strategies |
| Formation of β-O-glycosidic bond between xylose and gentisic acid | Successfully achieved | Controlling stereoselectivity |
| Glycosylation between apiose and xylose-gentisic acid intermediate | In progress | Regioselectivity and stereoselectivity |
| Esterification to form the 13-membered lactone | Proposed | Formation of macrocyclic structure |
| Global deprotection | Proposed | Selective removal of protecting groups |
The development of a complete synthetic route for Linderofruticoside A remains an active area of research, with significant implications for making this compound more accessible for biological testing and potential therapeutic applications.
| Compound | Molecular Formula | Molecular Weight | Structure Type | Documented Biological Activity |
|---|---|---|---|---|
| Linderofruticoside A | C17H20O11 | 400.3 g/mol | 5-O-[β-D-apiofuranosyl-(1″→2′)-O-β-D-xylopyranosyl]gentisic acid-7,5″-ester | Not specifically documented in the search results |
| Linderofruticoside B | C18H24O12 | 432.4 g/mol | 5-O-[β-D-apiofuranosyl-(1″→3′)-O-β-D-xylopyranosyl]gentisic acid methyl ester | Not specifically documented in the search results |
| Compound 1 | Not specified in search results | Not specified in search results | β-D-(3,4-disinapoyl)fructofuranosyl-α-D-(6-sinapoyl)glucopyranoside | Inhibition of osteoclast differentiation at >1.04 μM |
| Compound 2 | Not specified in search results | Not specified in search results | β-D-(3-sinapoyl)fructofuranosyl-α-D-(6-sinapoyl)glucopyranoside | Inhibition of osteoclast differentiation at >0.132 μM |
Analytical Methods and Characterization
The characterization of Linderofruticoside A has been accomplished through a combination of spectroscopic and chromatographic techniques. These analytical methods have been crucial for elucidating its complex structure and confirming its identity.
Nuclear Magnetic Resonance (NMR) spectroscopy has played a pivotal role in determining the structure of Linderofruticoside A. The 1H-NMR and 13C-NMR data, along with 2D techniques such as COSY, HMQC, and HMBC, have been used to establish the connectivity of atoms and the spatial arrangements of functional groups . Key spectral features include the signals for the anomeric protons of xylopyranose (H-1′, δH 4.79, J=8.0 Hz) and apiofuranose (H-1″, δH 6.50, br s), which were instrumental in confirming the glycosidic linkages .
Mass spectrometry has been employed to determine the molecular weight and formula of Linderofruticoside A. Negative High-Resolution FAB-MS data ([M-H]−, m/z 399.0926, calculated 399.0927 for C17H19O11) provided precise confirmation of its molecular composition .
Infrared (IR) spectroscopy revealed characteristic absorption bands for the functional groups present in Linderofruticoside A, including hydroxyl, phenyl, and ester moieties .
Chromatographic methods, including ODS C18, Sephadex G-15, and silica gel column chromatography, have been utilized for the isolation and purification of the compound . Thin-layer chromatography (TLC) on RP-18 F254S plates using MeOH-H2O (3:1) as the mobile phase has been used for monitoring the purification process, with Linderofruticoside A showing an Rf value of 0.5 under these conditions .
The complete structural elucidation of Linderofruticoside A was achieved through the integrated interpretation of these spectroscopic data, particularly through the analysis of HMBC correlations which established the key connections between the gentisic acid and sugar moieties . Specifically, the ester linkage between the carbonyl group (C-7) of gentisic acid and the hydroxyl group at C-5″ of apiofuranose was confirmed through HMBC correlations between H-5″a (δH 4.82) and H-5″b (δH 4.72) with C-7 (δC 169.5) .
Future Research Directions
The study of Linderofruticoside A presents several avenues for future research, driven by both the challenges and opportunities identified in current investigations.
A primary focus for future research is the development of an efficient and scalable total synthesis pathway for Linderofruticoside A . While progress has been made in forming key bonds and developing protecting group strategies, a complete synthesis would overcome the limitation of low natural abundance and enable more extensive biological testing . Specifically, efforts are underway to develop the glycosylation step between gentisic acid and apiose, which represents a critical challenge in the synthetic pathway.
From a pharmacological perspective, there is significant potential for investigating the biological activities of Linderofruticoside A, particularly in the context of bone metabolism regulation. Given that related compounds from the same plant have demonstrated inhibitory effects on osteoclast differentiation, determining whether Linderofruticoside A shares these properties would be valuable . Additionally, exploring other potential bioactivities, such as anti-inflammatory, antioxidant, or anticancer properties, would contribute to a more comprehensive understanding of its pharmacological profile.
Structure-activity relationship (SAR) studies could provide insights into which structural features of Linderofruticoside A are responsible for any observed biological activities. This could guide the development of simplified analogues that retain the essential pharmacophores while being more synthetically accessible.
The traditional medicinal use of Lindera fruticosa suggests that there may be other therapeutic applications for its constituents, including Linderofruticoside A, which remain to be explored . Ethnopharmacological investigations could help identify potential therapeutic targets based on traditional usage patterns.
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